molecular formula C12H17NO4 B1183789 N-(2-ethoxy-3-methoxybenzyl)glycine

N-(2-ethoxy-3-methoxybenzyl)glycine

Cat. No.: B1183789
M. Wt: 239.271
InChI Key: OOUQBHHLZRRKJA-UHFFFAOYSA-N
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Description

Overview of N-Substituted Amino Acids in Chemical and Biological Research

N-substituted amino acids are a cornerstone of modern chemical and biological research, serving as versatile building blocks in the synthesis of a wide array of organic molecules. nih.gov Unlike their proteinogenic counterparts, the modification of the amino group allows for the introduction of diverse functionalities, which can profoundly influence the molecule's physical, chemical, and biological properties. nih.govacs.org These derivatives are integral to the development of peptidomimetics, where they are used to create more stable and effective therapeutic agents by altering the peptide backbone. Furthermore, N-substituted amino acids are employed as chiral auxiliaries in asymmetric synthesis, guiding the formation of specific stereoisomers, a critical aspect in drug development. chemimpex.com Their applications extend to materials science, where they can be incorporated into polymers and other materials to impart specific characteristics.

Structural Characteristics and Chemical Reactivity of Glycine (B1666218) and its N-Benzyl Analogues

Glycine, the simplest of the proteinogenic amino acids, is unique in that it is achiral. nih.gov Its structure consists of a central carbon atom bonded to an amino group, a carboxyl group, and two hydrogen atoms. The presence of both an acidic carboxyl group and a basic amino group allows glycine to exist as a zwitterion. The reactivity of glycine is centered around these two functional groups, enabling it to participate in peptide bond formation and a variety of other chemical transformations.

N-benzylglycine is a classic example of an N-substituted glycine derivative where a benzyl (B1604629) group is attached to the nitrogen atom. chemimpex.com This substitution significantly alters the properties of the parent glycine molecule. The introduction of the bulky, hydrophobic benzyl group can influence solubility and steric hindrance around the nitrogen atom. chemimpex.com The reactivity of N-benzylglycine is a combination of the functionalities of the glycine core and the benzyl substituent. The secondary amine is less nucleophilic than the primary amine of glycine, and the benzyl group itself can undergo reactions on the aromatic ring.

Position of N-(2-ethoxy-3-methoxybenzyl)glycine within its Chemical Family

Table 1: Structural Comparison of Glycine and Related N-Benzyl Analogues

CompoundStructureKey Features
GlycineSimplest amino acid, achiral, hydrophilic.
N-BenzylglycineIntroduction of a hydrophobic benzyl group.
This compoundDi-substituted benzyl ring with ethoxy and methoxy (B1213986) groups, introducing specific electronic and steric properties.

Current Research Landscape and Academic Gaps Related to the Compound

The current research landscape for N-substituted glycine derivatives is extensive, with a significant focus on their use in the synthesis of biologically active compounds and materials. nih.govacs.orgbeilstein-journals.org However, a thorough review of the scientific literature reveals a notable gap in research specifically concerning this compound. While the synthesis and properties of various mono-substituted N-benzylglycines have been explored, this particular di-substituted analogue remains largely uncharacterized in academic publications. This lack of data presents a significant academic gap, as the unique electronic and steric properties conferred by the 2-ethoxy and 3-methoxy substituents could lead to novel applications.

Scope and Objectives of Academic Inquiry into this compound

Given the current academic gap, a focused inquiry into this compound is warranted. The primary objectives of such research should include:

Development of an efficient and scalable synthesis: Establishing a reliable synthetic route is the first critical step for any further investigation.

Thorough physicochemical characterization: This would involve determining key properties such as melting point, solubility, pKa values, and spectroscopic data (NMR, IR, Mass Spectrometry).

Investigation of its chemical reactivity: Understanding how the ethoxy and methoxy groups influence the reactivity of the glycine core and the benzyl ring is crucial.

Exploration of its potential applications: Based on its structural features, research could be directed towards its use as a building block in medicinal chemistry, a ligand in coordination chemistry, or a component in materials science.

Table 2: Proposed Research Objectives and Methodologies

Research ObjectiveProposed Methodology
Efficient SynthesisReductive amination of 2-ethoxy-3-methoxybenzaldehyde (B1295153) with glycine or its esters.
Physicochemical CharacterizationStandard analytical techniques including melting point determination, solubility studies in various solvents, and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry).
Chemical Reactivity StudiesInvestigation of its participation in peptide coupling reactions, esterification, and reactions involving the aromatic ring.
Exploration of Potential ApplicationsComputational docking studies with relevant biological targets, synthesis of metal complexes, and incorporation into polymer backbones.

This compound represents an intriguing yet understudied molecule within the broader family of N-substituted glycine derivatives. Its unique substitution pattern suggests that it may possess distinct properties that could be harnessed for a variety of scientific applications. The current lack of data highlights a clear opportunity for further academic inquiry. A systematic investigation into its synthesis, characterization, and reactivity would not only fill a significant gap in the chemical literature but also potentially unlock new avenues for innovation in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.271

IUPAC Name

2-[(2-ethoxy-3-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C12H17NO4/c1-3-17-12-9(7-13-8-11(14)15)5-4-6-10(12)16-2/h4-6,13H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

OOUQBHHLZRRKJA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNCC(=O)O

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization of N 2 Ethoxy 3 Methoxybenzyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(2-ethoxy-3-methoxybenzyl)glycine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

The ethoxy group is expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The methoxy (B1213986) group will present as a sharp singlet. The protons on the aromatic ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their substitution pattern. The benzyl (B1604629) methylene protons (-CH₂-N) and the glycine (B1666218) methylene protons (-N-CH₂-COOH) would likely appear as singlets, although their chemical shifts would be influenced by the adjacent nitrogen and aromatic ring or carboxyl group, respectively. The acidic proton of the carboxyl group (-COOH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H6.8 - 7.2Multiplet3H
-O-CH₂- (ethoxy)~4.1Quartet2H
-O-CH₃ (methoxy)~3.9Singlet3H
Benzyl -CH₂-N~3.8Singlet2H
Glycine -N-CH₂-COOH~3.4Singlet2H
-CH₃ (ethoxy)~1.4Triplet3H
-COOHBroadSinglet1H

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield region of the spectrum. The aromatic carbons will have signals in the characteristic aromatic region, with carbons attached to oxygen atoms (ethoxy and methoxy groups) appearing at a more downfield position compared to the others. The aliphatic carbons, including the ethoxy, methoxy, benzyl methylene, and glycine methylene carbons, will resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH~175
Ar-C (C-O)145 - 155
Ar-C110 - 130
-O-CH₂- (ethoxy)~65
-O-CH₃ (methoxy)~56
Benzyl -CH₂-N~54
Glycine -N-CH₂-COOH~50
-CH₃ (ethoxy)~15

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the ethoxy methyl and methylene protons, confirming the presence of the ethyl group. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal, and the benzyl methylene protons would correlate with their corresponding carbon.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, allowing for the confident assignment of every atom in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₇NO₄), the expected exact mass can be calculated.

Expected HRMS Data for this compound:

Ion Calculated Exact Mass
[M+H]⁺240.1230
[M+Na]⁺262.1049

Experimental determination of the mass that matches one of these calculated values to within a very small tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its elucidation.

For this compound, several key fragmentation pathways can be predicted. A common fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-ethoxy-3-methoxybenzyl cation. Another expected fragmentation is the loss of the carboxyl group as CO₂. The ethoxy group can also undergo fragmentation.

Predicted Key Fragment Ions in MS/MS of this compound:

m/z (mass-to-charge ratio) Proposed Fragment Structure/Loss
165[2-ethoxy-3-methoxybenzyl]⁺
194[M+H - CO₂]⁺
76[glycine+H]⁺

The analysis of these fragment ions in the MS/MS spectrum provides corroborating evidence for the connectivity of the different structural units within this compound, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the secondary amine, the aromatic ring, and the ether linkages.

The presence of the glycine moiety gives rise to vibrations typical of a carboxylic acid and a secondary amine. A very broad absorption band, typically centered around 3000 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region.

The substituted benzene (B151609) ring contributes to several bands in the spectrum. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ range. The substitution pattern on the ring also influences the positions of weak overtone and combination bands in the 1660-2000 cm⁻¹ region and strong out-of-plane (OOP) C-H bending bands between 690 cm⁻¹ and 900 cm⁻¹.

Finally, the two ether linkages (ethoxy and methoxy groups) are expected to show strong C-O-C stretching vibrations. Aryl-alkyl ether C-O stretching typically results in a strong band near 1250 cm⁻¹, while alkyl C-O stretching is found near 1040 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine
2500 - 3300O-H Stretch (broad)Carboxylic Acid
~3100C-H StretchAromatic Ring
~2950C-H StretchAlkyl (CH₃, CH₂)
1700 - 1725C=O StretchCarboxylic Acid
1450 - 1600C=C StretchAromatic Ring
~1250C-O StretchAryl-Alkyl Ether
~1040C-O StretchAlkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure, namely the substituted benzene ring.

The aromatic ring is the principal chromophore and is responsible for strong absorption bands in the UV region. These absorptions arise from π → π* electronic transitions, where electrons in the π-bonding orbitals of the aromatic system are excited to higher-energy π*-antibonding orbitals. For substituted benzenes, two main absorption bands are typically observed: the E2-band (from "ethylenic") around 200-220 nm and the B-band (from "benzenoid") around 250-280 nm. The presence of auxochromic substituents—the ethoxy, methoxy, and alkylamino groups—can shift the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax).

The electron-donating nature of the ether and amine groups attached to the benzene ring is expected to cause a bathochromic (red) shift of the B-band to longer wavelengths, likely in the 270-290 nm range, and an increase in its intensity. The carbonyl group (C=O) of the glycine moiety also contains a chromophore capable of a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the aromatic ring.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Electronic TransitionChromophore
~270 - 290 nmπ → π* (B-band)Substituted Benzene Ring
~210 - 230 nmπ → π* (E2-band)Substituted Benzene Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would reveal several key structural features. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) would be precisely measured.

Within the molecule itself, the planarity of the benzene ring would be confirmed, and the precise bond lengths of the C-C bonds within the ring, as well as the C-O, C-N, and C=O bonds, would be determined with high precision. The torsion angles would describe the conformation of the flexible side chain, including the orientation of the ethoxy, methoxy, and glycine groups relative to the benzene ring.

Computational and Theoretical Chemistry Investigations of N 2 Ethoxy 3 Methoxybenzyl Glycine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of a molecule. These methods provide insights into the molecule's geometry, electronic landscape, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For N-(2-ethoxy-3-methoxybenzyl)glycine, this would involve calculating the potential energy of various conformations to find the global minimum. The flexibility of the glycine (B1666218) backbone, coupled with the rotatable bonds of the ethoxy and methoxy (B1213986) groups on the benzyl (B1604629) ring, suggests that the molecule can exist in multiple conformations.

Table 1: Predicted Optimized Geometrical Parameters for a Representative N-Substituted Glycine (N-benzoyl glycine) calculated using DFT (B3LYP/6-311++G(d,p)) nih.gov

ParameterBond Length (Å) / Bond Angle (°)
C=O Bond Length1.21
C-O Bond Length1.35
N-H Bond Length1.02
C-N-C Bond Angle120.5
O-C=O Bond Angle123.8

This table presents data for N-benzoyl glycine as an illustrative example of the types of parameters determined through DFT calculations. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxy-3-methoxybenzyl ring, due to the electron-donating nature of the alkoxy groups. The LUMO, conversely, is likely to be centered on the carboxylic acid group of the glycine moiety, which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on dimethoxybenzene derivatives have shown that the positions of the methoxy groups significantly influence the electronic properties. nih.govmdpi.com

Table 2: Calculated Electronic Properties for a Representative N-Substituted Glycine (N-benzoyl glycine) using DFT nih.gov

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

This table illustrates typical electronic property values for a related compound, N-benzoyl glycine, as determined by DFT calculations. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies (infrared and Raman spectra) can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of C=O, N-H, and C-O bonds. Studies on N-benzoyl glycine have demonstrated excellent agreement between theoretically predicted and experimentally observed vibrational frequencies. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. Theoretical NMR predictions for this compound would be invaluable in confirming its chemical structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules and their interactions with biological macromolecules.

Investigation of Ligand-Biomolecule Interactions (e.g., protein binding sites, enzyme active sites)

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a biological environment, such as in solution or interacting with a protein. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the nature of its interactions with surrounding molecules, including water and ions. nih.govresearchgate.net

When studying the interaction of this compound with a specific protein target, MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in mediating the interaction. For instance, simulations could show how the ethoxy and methoxy groups fit into hydrophobic pockets of a binding site, while the glycine portion forms hydrogen bonds with polar residues.

Molecular Docking for Binding Affinity Prediction and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rsc.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target.

For this compound, molecular docking studies could be performed against various protein targets to predict its binding affinity and identify the primary interaction modes. The docking algorithm would explore numerous possible binding poses and score them based on a force field that estimates the binding energy. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. Docking studies on vanilloid derivatives, which also contain methoxy-substituted phenyl rings, have successfully identified crucial interactions within receptor binding pockets. researcher.lifersc.org

Table 3: Illustrative Molecular Docking Results for a Benzyl Derivative with a Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU:234, ASN:155
Hydrophobic InteractionsLEU:230, PHE:278, TRP:301

This table provides a hypothetical example of the type of data generated from a molecular docking study, showing predicted binding affinity and key interacting residues.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule like this compound.

Detailed Research Findings:

Although specific MD simulation data for this compound is not publicly available, a typical study would involve the following steps and yield the subsequent types of data. The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, such as a box of water molecules to mimic physiological conditions. The simulation would then proceed by solving Newton's equations of motion for each atom, allowing the molecule to move and change its conformation over time.

From the simulation trajectory, various properties can be analyzed to understand the molecule's flexibility. One key metric is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A higher RMSD indicates greater conformational changes. Another important analysis is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of each atom around its average position, highlighting the most flexible regions of the molecule.

For this compound, MD simulations would be particularly insightful for understanding the rotational freedom around its various single bonds. The ethoxy and methoxy groups on the benzyl ring, as well as the glycine side chain, can all rotate, leading to a large number of possible conformations. MD simulations could reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as its shape plays a key role in molecular recognition.

A hypothetical data table summarizing the results of an MD simulation is presented below.

Simulation ParameterHypothetical Value/ObservationSignificance for this compound
Simulation Time 100 nanosecondsAllows for sufficient sampling of conformational space.
RMSD of Backbone 2.5 ± 0.5 ÅIndicates significant flexibility in the glycine portion.
RMSF of Ethoxy Group HighSuggests this group is highly mobile and can adopt multiple orientations.
RMSF of Benzyl Ring LowIndicates the aromatic ring is relatively rigid.
Dominant Conformation Folded conformation with glycine side chain interacting with the benzyl ringSuggests potential intramolecular hydrogen bonding or other stabilizing interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been identified, the methodology is highly relevant for drug discovery and design.

Detailed Research Findings:

A QSAR study on analogues of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure. For example, analogues could be created by changing the substituents on the benzyl ring, modifying the length of the glycine side chain, or altering the ethoxy and methoxy groups. The biological activity of these analogues would then be measured in a relevant assay.

The next step is to calculate a set of molecular descriptors for each analogue. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. A wide variety of descriptors can be calculated, ranging from simple ones like molecular weight to more complex ones derived from quantum chemical calculations.

Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the calculated descriptors to the measured biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

For instance, a hypothetical QSAR study on a series of N-(substituted benzyl)glycine analogues might reveal that the presence of an electron-donating group at a specific position on the benzyl ring is positively correlated with activity, while increased hydrophobicity is negatively correlated. This information would be invaluable for designing new analogues with improved therapeutic potential.

A hypothetical QSAR data table is shown below.

AnalogueSubstituent at position XLog(Activity)Hydrophobicity (ClogP)Electronic Parameter (Hammett's σ)
1 -H4.21.50.00
2 -Cl4.82.20.23
3 -CH34.52.0-0.17
4 -NO25.11.30.78

Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) Theory Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) are two theoretical frameworks used to analyze the electronic structure of molecules and the nature of chemical bonds and intermolecular interactions. These methods provide a deeper understanding of the forces that govern how a molecule like this compound interacts with its environment.

Detailed Research Findings:

Natural Bond Orbital (NBO) Analysis

NBO analysis focuses on the localized bonds and lone pairs within a molecule. It can be used to identify and quantify the strength of intermolecular interactions, such as hydrogen bonds. For this compound, NBO analysis could be used to study the hydrogen bonds it might form with a biological target, such as a protein or enzyme. The analysis would identify the donor and acceptor orbitals involved in the hydrogen bond and calculate the interaction energy, providing a quantitative measure of the bond's strength.

NBO analysis can also reveal other types of interactions, such as charge-transfer interactions, where electron density is transferred from an occupied orbital of one molecule to an unoccupied orbital of another. These interactions can be important for the stability of molecular complexes.

Atoms-in-Molecules (AIM) Theory

The AIM theory, developed by Richard Bader, provides a way to partition the electron density of a molecule into atomic basins. This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. A key concept in AIM theory is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to classify the nature of the chemical bond.

For this compound, AIM analysis could be used to study the nature of its covalent bonds and to identify and characterize any intramolecular hydrogen bonds. For example, a hydrogen bond would be indicated by the presence of a BCP between the hydrogen atom and the acceptor atom. The properties of this BCP would reveal the strength and nature of the hydrogen bond.

A hypothetical data table summarizing the results of an NBO and AIM analysis of a hydrogen bond formed by this compound is presented below.

InteractionNBO Interaction Energy (kcal/mol)AIM Electron Density at BCP (a.u.)AIM Laplacian of Electron Density at BCP (a.u.)
N-H...O (intramolecular) 3.50.0250.08
O-H...O (intermolecular with water) 5.20.0350.12

These values would provide a detailed and quantitative picture of the intermolecular interactions that are crucial for the biological activity of this compound.

Investigation of Molecular and Biochemical Interactions in Vitro and Cellular Levels

Enzyme Modulation and Inhibition Studies

The potential for N-(2-ethoxy-3-methoxybenzyl)glycine to act as an enzyme inhibitor is a key area of interest. Enzyme inhibition is a common mechanism of action for many therapeutic agents.

Characterization of Enzyme Inhibition Kinetics (e.g., urease, α-glucosidase, DNA gyrase, topoisomerase IV)

An extensive search of scientific databases yielded no studies on the enzyme inhibition kinetics of this compound. There is no available data characterizing its effects, whether inhibitory or otherwise, on enzymes such as urease, α-glucosidase, DNA gyrase, or topoisomerase IV. Research on inhibitors for these enzymes is active, but this particular compound has not been a subject of published studies. biorxiv.orgscielo.brproquest.comnih.govresearchgate.netnih.gov

Exploration of Selectivity Profiles Against Various Enzymes

Without primary inhibition data, no information exists regarding the selectivity profile of this compound. Determining whether a compound selectively inhibits one enzyme over others is a critical step in drug discovery, but this has not been documented for the specified molecule.

Butyrylcholinesterase (BuChE) Selective Inhibition

Similarly, there are no published findings to indicate that this compound is a selective inhibitor of Butyrylcholinesterase (BuChE). While the development of selective BuChE inhibitors is an area of significant interest for conditions like Alzheimer's disease, research has not included this compound. nih.govnih.gov

Receptor Binding and Activation Mechanisms

The interaction of compounds with cellular receptors is fundamental to their mechanism of action. This includes binding affinity, activation, and allosteric modulation.

In Vitro Ligand-Receptor Binding Assays (e.g., GPCRs, NMDA receptors, glycine (B1666218) receptors)

No public data from in vitro ligand-receptor binding assays for this compound are available. There is no information on its affinity or binding characteristics for G protein-coupled receptors (GPCRs), N-methyl-D-aspartate (NMDA) receptors, or glycine receptors. While these receptors, particularly glycine and NMDA receptors, are studied in the context of glycine-like molecules, this compound has not been featured in this research. nih.gov

Allosteric Modulation and Subunit Selectivity Investigations

Consistent with the lack of primary binding data, there are no investigations into the potential allosteric modulation or subunit selectivity of this compound at any receptor. The ability of a compound to act as an allosteric modulator offers a sophisticated means of controlling receptor function, but this has not been explored for this molecule in published literature.

Interactions with Nucleic Acids (e.g., DNA binding)

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a cornerstone of drug discovery and molecular biology. These interactions can occur through several mechanisms, including intercalation between base pairs, binding to the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. Such binding events can modulate the structure and function of nucleic acids, thereby influencing processes like DNA replication, transcription, and repair.

A thorough review of scientific literature and chemical databases reveals no specific studies detailing the direct interaction or binding of this compound with DNA or other nucleic acids. The structural motifs typically associated with high-affinity DNA binding, such as extended planar aromatic systems for intercalation or specific hydrogen bonding arrays for groove binding, are not prominent features of this molecule.

While the benzyl (B1604629) group provides some aromatic character, it is not part of a larger, flat polycyclic system that would favor intercalation. The glycine portion, along with the ethoxy and methoxy (B1213986) substitutions, provides a degree of flexibility and potential for hydrogen bonding. However, without experimental data from techniques like UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry, any discussion of its binding affinity or mode of interaction remains speculative.

Table 1: Illustrative Data for Small Molecule-DNA Interaction Studies

This table illustrates the type of data that would be generated from biophysical studies investigating the interaction of a small molecule with DNA. No such data is currently available for this compound.

Biophysical TechniqueParameter MeasuredHypothetical Value for a Weak BinderHypothetical Value for a Strong Binder
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)> 100 µM< 1 µM
Enthalpy (ΔH)-2 kcal/mol-10 kcal/mol
Entropy (ΔS)+5 cal/mol·K+20 cal/mol·K
UV-Visible SpectroscopyHyperchromicity/Hypochromicity< 5% change> 10% change
Bathochromic/Hypsochromic Shift1-2 nm shift> 10 nm shift
Fluorescence SpectroscopyQuenching Constant (Ksv)102 M-1105 M-1

Studies on Non-Canonical Amino Acid Functions in Protease Inhibition and Enzyme Kinetics

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides or their use as standalone small molecules can offer unique advantages, such as resistance to proteolytic degradation and the ability to probe or inhibit enzyme function. Many ncAAs serve as valuable tools in studying enzyme kinetics and as scaffolds for designing potent and selective enzyme inhibitors.

Proteases are a class of enzymes that catalyze the breakdown of proteins. The design of protease inhibitors often involves creating molecules that mimic the natural substrate of the protease but are resistant to cleavage. Non-canonical amino acids can be engineered to fit into the active site of a protease, blocking its catalytic activity.

Currently, there are no published studies that investigate this compound in the context of protease inhibition or as a tool for studying enzyme kinetics. For a compound to be evaluated as a potential protease inhibitor, it would typically be tested in enzymatic assays against a panel of proteases. Key kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would be determined.

Table 2: Representative Enzyme Kinetic Data for a Protease Inhibitor

The following table provides an example of the kinetic data that would be sought in the evaluation of a novel protease inhibitor. Such data is not available for this compound.

ParameterDescriptionIllustrative Value
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.5.2 µM
Ki The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.1.8 µM
Mechanism of Inhibition The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Competitive

Photochemical Activation and Release Studies for Potential Chemical Probes

Photochemical activation is a powerful technique in chemical biology that allows for the precise control of a molecule's activity in space and time. This is often achieved by "caging" a biologically active molecule with a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule and initiating a biological response. This approach is widely used to create chemical probes for studying complex biological processes.

For this compound to be considered for use in photochemical activation studies, it would need to be derivatized with a photolabile caging group, or its own structure would need to possess inherent photosensitivity that leads to a specific chemical transformation upon light exposure. The benzyl group in its structure is not a commonly used photolabile protecting group in its own right.

The development of a photoactivatable version of this compound would involve synthetic chemistry to install a known caging group, such as a nitrobenzyl or coumarinyl group. Subsequent studies would then focus on determining the efficiency of the uncaging reaction (quantum yield) and the biological effects of the released molecule. No such studies or developments concerning this compound have been reported in the scientific literature.

Table 3: Key Parameters in Photochemical Activation Studies

This table outlines the critical parameters assessed when developing a photoactivatable chemical probe. No such information exists for this compound.

ParameterDescriptionDesirable Range
λmax of Activation The wavelength of light at which the uncaging reaction is most efficient.350-400 nm (UV-A) or > 400 nm (Visible)
Quantum Yield (Φ) The efficiency of the photorelease process, defined as the number of molecules released per photon absorbed.> 0.01
Half-life of Release (t1/2) The time required for half of the caged compound to be released upon continuous irradiation.Milliseconds to Seconds
Biological Activity Fold-Increase The ratio of the biological activity of the released compound to the caged precursor.> 100-fold

Exploration of Emerging Applications in Chemical Science and Beyond Non Biological/non Clinical

Coordination Chemistry and Metal Complex Formation

There is no available literature detailing the use of N-(2-ethoxy-3-methoxybenzyl)glycine as a ligand for transition metal ions. Consequently, information regarding the synthesis and structural characterization of any potential metal complexes or coordination polymers involving this compound is absent from the scientific record. While glycine (B1666218) and its simpler derivatives are well-known for their ability to form stable complexes with a variety of metal ions, the specific coordinating properties of this compound have not been explored.

Potential in Materials Science and Supramolecular Chemistry

Similarly, the potential of this compound in materials science and supramolecular chemistry is undocumented. There are no studies on its self-assembly processes or the formation of hydrogen bonding networks. The development of functional materials based on this particular glycine derivative has not been reported in the available literature. Research into how the ethoxy and methoxy (B1213986) substitutions on the benzyl (B1604629) group might influence supramolecular structures has not been undertaken for this molecule.

Development as Chemical Probes or Research Tools for Biochemical Pathways

The development and application of this compound as a chemical probe or a research tool for investigating biochemical pathways is another area devoid of research. Although modified amino acids are frequently designed for such purposes, there is no indication that this compound has been synthesized or evaluated for these applications.

The study of specialized glycine derivatives, such as this compound, opens avenues into various non-biological applications, particularly within phytochemical and agrochemical research. While direct studies on this specific molecule are limited, the examination of structurally similar compounds provides significant insight into its potential roles. The core structure, which combines a glycine moiety with a substituted benzyl group, is a key feature in molecules investigated for bioactivity and as analytical tools.

Evaluation of Phytotoxicity and Herbicidal Activity of Related Indolylglycine Derivatives

Research into the agrochemical potential of glycine derivatives often focuses on their phytotoxic properties. While this compound is a benzylglycine, valuable inferences can be drawn from studies on the closely related class of indolylglycine derivatives. These compounds share a structural motif where a glycine unit is attached to a complex aromatic system, suggesting comparable modes of action.

A notable study synthesized a novel class of 3-indolylglycines and evaluated their potential as natural-like herbicides. scielo.br The synthesis was achieved through a green and efficient multicomponent reaction involving indoles, aldehydes, and anilines. scielo.brresearchgate.net The resulting compounds were then tested for their ability to interfere with the germination and growth of Lactuca sativa (lettuce). scielo.br

The findings revealed that several of the synthesized 3-indolylglycine derivatives exhibited significant phytotoxic activity, in some cases comparable to or exceeding that of commercial herbicides like atrazine (B1667683) and glyphosate (B1671968) under the tested conditions. scielo.br For instance, certain derivatives achieved nearly 100% inhibition of seed germination at concentrations of 150 ppm. scielo.br The structure-activity relationship demonstrated that substitutions on the aromatic rings were crucial for the herbicidal effects. Specifically, the presence of a phenyl group at the C2 position of the indole (B1671886) and the inclusion of halogens on the aniline-derived phenyl ring were shown to enhance phytotoxicity. scielo.br This suggests that the specific substitutions on the benzyl group of this compound (ethoxy and methoxy groups) would be critical determinants of its own potential herbicidal activity.

The table below summarizes the phytotoxic effects of selected 3-indolylglycine derivatives on the germination of Lactuca sativa.

CompoundSubstituentsConcentration (ppm)Germination Inhibition (%)
4hIndole: 2-phenyl; Aniline: none150~100% scielo.br
4jIndole: 1-methyl; Aniline: 4-chloro150~100% scielo.br
4kIndole: 1-methyl; Aniline: 4-bromo150~100% scielo.br
4nIndole: 1-methyl; Aniline: 4-iodo150~100% scielo.br
4cIndole: 1-methyl; Aniline: 4-methoxy1503.5% scielo.br
AtrazineCommercial Herbicide15096.8% scielo.br
GlyphosateCommercial Herbicide150100% scielo.br

Data sourced from a study on 3-indolylglycine derivatives, which are structurally related to N-benzylglycines. The specific activity of this compound has not been reported.

Role in Secondary Metabolite Analysis

In the field of phytochemical research, glycine and its derivatives can serve important functions in the analysis of secondary metabolites. These roles can range from acting as analytical standards to functioning as metabolic probes for elucidating biosynthetic pathways.

Compounds like this compound are well-suited for use in analytical chemistry. The analysis of complex plant extracts to quantify specific classes of compounds, such as free amino acids, often relies on established colorimetric or chromatographic methods. mdpi.com For instance, glycine itself is used as a standard in the ninhydrin (B49086) reaction to quantify total free amino acids in plant tissues. mdpi.com A stable, synthetic derivative like this compound could potentially be used as an internal or external standard in more advanced analytical techniques like UPLC or GC-MS. Its unique mass and retention time would allow for precise quantification of other N-substituted glycine compounds in a sample.

The table below outlines potential applications of this compound in the context of secondary metabolite analysis.

Application AreaTechniquePotential Role of this compound
Quantitative AnalysisHigh-Performance Liquid Chromatography (HPLC/UPLC)Serve as a stable internal or external standard for the quantification of related N-benzyl amino acids.
Metabolite ProfilingGas Chromatography-Mass Spectrometry (GC-MS)Act as a reference compound to aid in the identification of unknown metabolites with similar structural features. nih.gov
Biosynthetic Pathway ElucidationMetabolic Labeling StudiesUsed as a metabolic probe to trace the assimilation and transformation of N-benzyl compounds within plant cells. mdpi.com
Enzyme Function AnalysisIn Vitro Enzyme AssaysFunction as a potential substrate or inhibitor to characterize enzymes involved in amino acid or secondary metabolite synthesis.

Conclusion and Future Directions in N 2 Ethoxy 3 Methoxybenzyl Glycine Research

Summary of Current Academic Understanding and Contributions

Currently, there is a notable absence of specific academic literature and research contributions directly focused on the chemical compound N-(2-ethoxy-3-methoxybenzyl)glycine. A thorough search of scientific databases and chemical literature does not yield dedicated studies on its synthesis, properties, or potential applications. While research exists for structurally related N-benzylglycine derivatives, the unique substitution pattern of an ethoxy group at the 2-position and a methoxy (B1213986) group at the 3-position of the benzyl (B1604629) ring in conjunction with the glycine (B1666218) moiety has not been a subject of published investigation. This lack of specific data means that the current academic understanding is based on general principles of organic chemistry and extrapolation from similar, but distinct, molecules.

Identification of Key Challenges and Unexplored Research Avenues

The primary challenge in the study of this compound is its apparent novelty and the corresponding lack of established synthetic routes. Key challenges and unexplored research avenues include:

De Novo Synthesis: Developing a reliable and efficient multi-step synthesis for this compound is the most significant initial hurdle. This would likely involve the preparation of the corresponding 2-ethoxy-3-methoxybenzaldehyde (B1295153) as a key intermediate, followed by reductive amination with glycine or its esters.

Purification and Characterization: Establishing effective purification protocols to obtain the compound in high purity and the comprehensive characterization of its spectral and physical properties (NMR, IR, Mass Spectrometry, melting point, solubility) are critical foundational steps that remain unexplored.

Reactivity and Stability Studies: The chemical reactivity and stability of the compound under various conditions (pH, temperature, oxidizing/reducing agents) have not been investigated. Understanding its degradation pathways is crucial for any potential application.

Biological Activity Screening: A significant unexplored avenue is the investigation of its potential biological activities. Given that other N-substituted glycine derivatives exhibit a range of biological effects, screening this compound for properties such as antimicrobial, antifungal, or enzyme inhibitory activity could be a fruitful area of research.

Promising Directions for Advanced Synthesis and Structural Characterization

Future research into this compound would benefit from exploring modern synthetic methodologies. Promising directions include:

Catalytic Reductive Amination: The use of advanced catalytic systems for the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine could offer higher yields and milder reaction conditions compared to traditional methods.

Flow Chemistry: Employing continuous flow chemistry for the synthesis could enhance safety, scalability, and product consistency.

Crystallographic Studies: Obtaining single crystals of this compound would allow for unambiguous structural elucidation via X-ray crystallography, providing precise information on bond lengths, angles, and intermolecular interactions. This would be invaluable for understanding its solid-state properties and for computational modeling.

Future Prospects for Computational Modeling and Mechanistic Elucidation

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and potential of this compound. Future prospects in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, spectral properties, and reactivity parameters. This can guide synthetic efforts and help in the interpretation of experimental data once it becomes available.

Molecular Docking Studies: If a potential biological target is identified, molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with the target protein. This could provide initial insights into its potential as a bioactive molecule.

Mechanistic Studies of Synthesis: Computational modeling can be used to investigate the reaction mechanisms of its potential synthetic routes, helping to optimize reaction conditions and identify potential byproducts.

Outlook for Novel Applications in Chemical Biology and Materials Science

While speculative at this stage, the unique structure of this compound suggests potential applications that could be explored in the future:

Chemical Biology: As a substituted amino acid, it could be investigated as a building block for the synthesis of novel peptides or peptidomimetics with unique conformational properties or biological activities. The ethoxy and methoxy groups could influence folding and binding to biological targets.

Materials Science: The presence of both polar (glycine) and non-polar (disubstituted benzyl) moieties suggests that it could have interesting self-assembly properties. It could potentially be used as a building block for the design of new organic materials, such as liquid crystals or functional polymers. Its coordination chemistry with various metal ions could also be explored for the development of new metal-organic frameworks (MOFs).

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of N-(2-ethoxy-3-methoxybenzyl)glycine?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies and amide coupling reactions . Key steps include:

  • Protection of glycine's amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Coupling with 2-ethoxy-3-methoxybenzyl chloride via nucleophilic substitution in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere .
  • Deprotection using acidic (HCl/dioxane) or catalytic hydrogenation conditions to yield the final product.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization requires multi-modal analytical techniques :

  • 1H/13C NMR spectroscopy to confirm substituent positions (e.g., ethoxy at C2, methoxy at C3 on the benzyl ring) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 284.1264 for C₁₂H₁₇NO₄) .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the glycine moiety) .

Advanced: How can researchers design experiments to investigate the biological activity of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition studies : Test interactions with NMDA receptors or glycine-binding proteins using competitive binding assays (e.g., radioligand displacement with [³H]MDL-105,519) .
    • Cellular uptake assays : Measure permeability across Caco-2 cell monolayers to assess blood-brain barrier penetration potential .
  • In vivo models :
    • Administer in rodent models of neuropsychiatric disorders (e.g., schizophrenia) and evaluate cognitive function via Morris water maze or prepulse inhibition tests .

Advanced: How can solubility challenges of this compound in aqueous buffers be addressed experimentally?

Answer:

  • Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes to enhance solubility .
  • pH adjustment : Prepare sodium or potassium salts by reacting with NaOH/KOH in methanol to improve aqueous stability .
  • Derivatization : Introduce polar groups (e.g., sulfonate) via post-synthetic modification while retaining bioactivity .

Advanced: How should structure-activity relationship (SAR) studies be structured for derivatives of this compound?

Answer:

  • Systematic substitution : Modify the benzyl ring (e.g., replace ethoxy with methoxyethyl or halogen substituents) to assess impact on receptor binding .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to model interactions with NMDA receptor glycine sites .
  • Bioisosteric replacements : Replace the glycine moiety with β-alanine or sarcosine to evaluate metabolic stability .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity .
  • Calibration curves : Prepare in plasma or brain homogenate (1–1000 ng/mL) with deuterated internal standards (e.g., d₄-glycine) to correct for matrix effects .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound analogs?

Answer:

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and ionic strength across studies to minimize variability .
  • Validate target specificity : Use knockout cell lines or siRNA silencing to confirm on-target effects .
  • Meta-analysis : Pool data from independent studies to identify trends in IC₅₀ values .

Basic: What storage conditions are optimal for maintaining this compound stability?

Answer:

  • Lyophilized form : Store at -20°C under argon to prevent oxidation .
  • Solution phase : Prepare in DMSO (10 mM aliquots) and store at -80°C; avoid freeze-thaw cycles .

Advanced: How can molecular docking studies improve the design of this compound derivatives?

Answer:

  • Template selection : Use NMDA receptor crystal structures (PDB: 4TLM) for docking simulations .
  • Free energy calculations : Apply MM-GBSA to predict binding affinities of substituents at the benzyl ring .
  • ADMET profiling : Use QikProp to optimize logP (<3) and polar surface area (>60 Ų) for CNS penetration .

Advanced: What strategies mitigate low yields in the coupling step during this compound synthesis?

Answer:

  • Activation reagents : Replace DCC with EDCI/HOBt to reduce racemization .
  • Microwave-assisted synthesis : Reduce reaction time (30 min at 100°C) while improving yield by 15–20% .
  • In situ monitoring : Use TLC (silica, 5% MeOH/DCM) to track reaction progress and optimize stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.